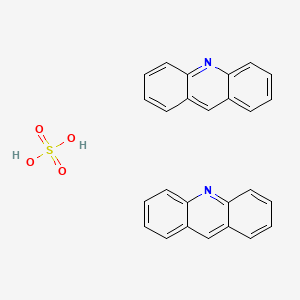

Acridine hemisulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acridine hemisulfate is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including antimicrobial, anticancer, and antiviral activities . This compound, specifically, is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acridine hemisulfate can be synthesized through various methods. One common approach involves the reaction of acridine with sulfuric acid. This reaction typically occurs under controlled conditions to ensure the formation of the hemisulfate salt . Another method involves the use of acridine derivatives, which are reacted with sulfuric acid to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Acridine hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the nitrogen atom in the acridine ring, which can participate in various chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce acridone derivatives, while reduction can yield dihydroacridine compounds .

Scientific Research Applications

Acridine hemisulfate has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent dye for staining biological specimens . In biology, it is employed in cytological studies to visualize cell structures . In medicine, this compound is investigated for its potential as an anticancer and antimicrobial agent . Additionally, it has industrial applications in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of acridine hemisulfate involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, preventing bacterial reproduction . The compound’s ability to intercalate into DNA also makes it a potent anticancer agent, as it can inhibit the replication of cancer cells .

Comparison with Similar Compounds

Acridine hemisulfate is similar to other acridine derivatives, such as acriflavine and proflavine . These compounds share the acridine core structure and exhibit similar biological activities. this compound is unique in its specific applications and properties. For example, it is particularly effective as a fluorescent dye for cytological studies, whereas other acridine derivatives may be more commonly used as antiseptics or anticancer agents .

List of Similar Compounds:- Acriflavine

- Proflavine

- Acridine orange

- 9-Aminoacridine

Biological Activity

Acridine hemisulfate is a compound derived from acridine, a nitrogen-containing heterocyclic organic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antiviral potential, and mechanisms of action based on recent research findings.

Overview of this compound

Acridine compounds have been studied extensively due to their ability to interact with nucleic acids and proteins, leading to various biological effects. This compound, in particular, has shown promise in several therapeutic areas, including cancer and viral infections.

Anticancer Activity

Recent studies have demonstrated the antiproliferative effects of acridine derivatives against various cancer cell lines. For instance, a study evaluated several acridine derivatives, including this compound, for their cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. The results indicated that certain derivatives exhibited significant anticancer activity, with IC50 values comparable to those of established chemotherapeutics like Doxorubicin.

Table 1: Cytotoxicity of Acridine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5b | HepG2 | 8.30 |

| 8b | HCT-116 | 8.93 |

| 6b | MCF-7 | 5.88 |

| 8a | HepG2 | 14.51 |

Mechanism of Action : The anticancer activity was attributed to the inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription. For example, compound 8b demonstrated an IC50 of 3.41 µM against Topo-I, indicating potent inhibitory activity that leads to apoptosis in cancer cells .

Antiviral Activity

Acridine derivatives have also been investigated for their antiviral properties. Notably, acriflavine and proflavine hemisulfate were shown to exhibit nanomolar activities against SARS-CoV-2, the virus responsible for COVID-19. These compounds demonstrated efficacy comparable to established antiviral agents, highlighting their potential as therapeutic options in viral infections .

Case Studies

- Inhibition of TDP-43 Aggregation : A derivative of acridine was found to significantly inhibit TDP-43 aggregation in models relevant to amyotrophic lateral sclerosis (ALS). The compound AIM4 reduced aggregation effectively in yeast models and showed promise for further development as a therapeutic agent .

- Flow Cytometry Analysis : In studies assessing apoptosis induced by acridine derivatives, flow cytometry revealed that compound 8b led to a notable increase in apoptotic cell populations (26.9% total apoptosis) compared to untreated controls .

Properties

CAS No. |

23950-43-8 |

|---|---|

Molecular Formula |

C26H20N2O4S |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

acridine;sulfuric acid |

InChI |

InChI=1S/2C13H9N.H2O4S/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;1-5(2,3)4/h2*1-9H;(H2,1,2,3,4) |

InChI Key |

LNRLTXDHZCTQQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.OS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.